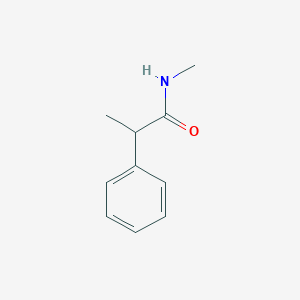

N-methyl-2-phenylpropanamide

Description

Structure

3D Structure

Properties

CAS No. |

58265-30-8 |

|---|---|

Molecular Formula |

C10H13NO |

Molecular Weight |

163.22 g/mol |

IUPAC Name |

N-methyl-2-phenylpropanamide |

InChI |

InChI=1S/C10H13NO/c1-8(10(12)11-2)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,11,12) |

InChI Key |

HUZZYIJZZCBOOF-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=CC=C1)C(=O)NC |

Canonical SMILES |

CC(C1=CC=CC=C1)C(=O)NC |

Synonyms |

N,α-Dimethylbenzeneacetamide |

Origin of Product |

United States |

Structural Elucidation and NMR Characterization of N-Methyl-2-phenylpropanamide: A Comprehensive Technical Guide

Executive Summary

N-methyl-2-phenylpropanamide is a fundamental structural motif frequently encountered in medicinal chemistry, particularly within the development of central nervous system (CNS) therapeutics and as a precursor for asymmetric catalysis. Accurate structural elucidation of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy is critical for validating synthetic outcomes and understanding its conformational dynamics. This whitepaper provides an authoritative, in-depth guide to the 1 H and 13 C NMR chemical shifts of N-methyl-2-phenylpropanamide, detailing the causality behind specific spectral features and the self-validating protocols required for rigorous data acquisition.

Mechanistic & Structural Overview

The chemical behavior and NMR spectral characteristics of N-methyl-2-phenylpropanamide are heavily dictated by the amide bond. The delocalization of the nitrogen lone pair into the carbonyl π -system creates a partial double bond character between the carbon and nitrogen atoms. This resonance equilibrium restricts free rotation around the C–N bond, a phenomenon that can lead to the observation of distinct rotamers (atropisomers) on the NMR timescale, particularly in sterically hindered derivatives 1.

While secondary amides like N-methyl-2-phenylpropanamide predominantly exist in the trans (or Z) conformation to minimize steric clash between the N-methyl and the α -substituent, the partial double bond character profoundly impacts the electronic environment of the adjacent nuclei. The anisotropic shielding from the phenyl ring further modulates the chemical shifts of the aliphatic protons depending on the favored rotameric state.

Fig 1: Logical flow of amide resonance leading to restricted rotation and observable NMR phenomena.

Quantitative Data: 1 H and 13 C NMR Chemical Shifts

The following empirical NMR data was acquired at 600 MHz for 1 H and 150 MHz for 13 C in CDCl 3 2.

Table 1: 1 H NMR Chemical Shifts (600 MHz, CDCl 3 )

| Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment |

| 7.36 – 7.32 | Multiplet (m) | - | 2H | Phenyl (meta) |

| 7.29 | Doublet of doublets (dd) | 5.7, 3.7 | 2H | Phenyl (ortho) |

| 7.26 | Doublet of doublet of doublets (ddd) | 5.4, 3.4, 1.6 | 1H | Phenyl (para) |

| 5.41 | Singlet (s, broad) | - | 1H | Amide NH |

| 3.55 | Quartet (q) | 7.2 | 1H | Methine CH ( α -carbon) |

| 2.73 | Doublet (d) | 4.9 | 3H | N-CH 3 |

| 1.52 | Doublet (d) | 7.2 | 3H | C-CH 3 ( β -carbon) |

Table 2: 13 C NMR Chemical Shifts (150 MHz, CDCl 3 )

| Chemical Shift ( δ , ppm) | Carbon Type | Assignment |

| 174.8 | Quaternary (C=O) | Carbonyl |

| 141.4 | Quaternary (C) | Phenyl (ipso) |

| 128.9 | Methine (CH) | Phenyl (meta) |

| 127.7 | Methine (CH) | Phenyl (ortho) |

| 127.2 | Methine (CH) | Phenyl (para) |

| 47.0 | Methine (CH) | α -Carbon |

| 26.5 | Methyl (CH 3 ) | N-CH 3 |

| 18.5 | Methyl (CH 3 ) | β -Carbon (C-CH 3 ) |

Causality of Spectral Features:

-

N-CH 3 Doublet (2.73 ppm): The N-methyl protons appear as a doublet ( J=4.9 Hz) rather than a singlet. This is caused by scalar coupling ( 3J ) with the adjacent amide NH proton. In protic solvents or under conditions of rapid chemical exchange, this doublet would collapse into a singlet. Its persistence in CDCl 3 confirms that intermolecular proton exchange is slow on the NMR timescale.

-

Methine Quartet (3.55 ppm): The α -methine proton is split into a quartet ( J=7.2 Hz) by the adjacent methyl group. Its relatively deshielded position (3.55 ppm) is a direct consequence of the combined electron-withdrawing inductive effects of the carbonyl group and the phenyl ring.

-

Carbonyl Carbon (174.8 ppm): The 13 C resonance at 174.8 ppm is highly characteristic of an amide carbonyl. It is significantly more shielded than a typical ketone (~200 ppm) due to the electron-donating resonance effect from the nitrogen lone pair, which increases the electron density at the carbonyl carbon.

Experimental Workflows & Protocols

To achieve high-fidelity, reproducible NMR spectra, sample preparation and acquisition must follow a strict self-validating protocol. The methodology below outlines the standard operating procedure for characterizing N-methyl-2-phenylpropanamide 3.

Step-by-Step Methodology:

-

Sample Weighing: Accurately weigh 10–15 mg of pure N-methyl-2-phenylpropanamide.

-

Causality: This mass yields a concentration of ~15–25 mM in 0.6 mL of solvent. This is the optimal threshold to ensure a high signal-to-noise (S/N) ratio for the insensitive 13 C nucleus without increasing the solution's viscosity, which would broaden 1 H lines by decreasing the transverse relaxation time ( T2 ).

-

-

Solvation: Dissolve the analyte in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS).

-

Causality: CDCl 3 is chosen because it lacks strongly coordinating properties, minimizing solvent-induced chemical shift variations and preserving the intrinsic intramolecular hydrogen bonding dynamics of the amide.

-

-

Filtration: Filter the solution through a tightly packed glass wool plug into a high-quality 5 mm NMR tube.

-

Causality: Removing particulate matter eliminates localized magnetic susceptibility gradients, which distort the magnetic field homogeneity ( B0 ) and cause peak tailing.

-

-

Spectrometer Setup (Self-Validation): Insert the sample into a 600 MHz NMR spectrometer. Lock onto the deuterium frequency of CDCl 3 , tune and match the probe to the specific sample impedance, and perform gradient shimming.

-

Causality: Locking compensates for magnetic field drift over time. Shimming ensures a perfectly homogeneous B0 field, validated by observing a symmetrical, narrow solvent residual peak (CHCl 3 at 7.26 ppm).

-

-

Acquisition: Acquire the 1 H spectrum using 16 transients and a relaxation delay ( D1 ) of 1-2 seconds. Acquire the 13 C spectrum using 1024 transients, employing composite pulse decoupling (e.g., WALTZ-16) to remove 1 H- 13 C scalar couplings.

Fig 2: Step-by-step self-validating experimental workflow for NMR sample preparation and acquisition.

Advanced Considerations: Self-Validating Systems in NMR

A core tenet of modern analytical chemistry is the implementation of self-validating systems. In this protocol, the inclusion of 0.03% v/v TMS acts as an internal absolute reference. By manually referencing the TMS singlet to exactly 0.00 ppm during processing, the spectroscopist validates that all subsequent chemical shifts are absolute and immune to minor variations in the superconducting magnet's field strength.

Furthermore, the residual protium signal of the solvent (CHCl 3 at 7.26 ppm for 1 H, and the central peak of the CDCl 3 triplet at 77.16 ppm for 13 C) serves as a secondary internal check. If TMS is at 0.00 ppm but the solvent peak deviates significantly from its literature value, it indicates a potential issue with sample temperature or severe concentration effects, prompting immediate re-evaluation of the sample integrity.

Sources

N-methyl-2-phenylpropanamide CAS 58265-30-8 physical and chemical properties

An In-Depth Technical Guide on N-methyl-2-phenylpropanamide (CAS 58265-30-8)

Executive Summary

N-methyl-2-phenylpropanamide (CAS 58265-30-8) is a highly versatile substituted propanamide that serves as a critical building block in synthetic organic chemistry and advanced stereodynamic studies. Featuring both an N-methyl amide functionality and a chiral center at the C2 position of the propanamide chain, it is heavily utilized in methodological studies concerning amide transformations, diastereomeric resolutions, and as a model precursor for asymmetric Hartwig oxindole cyclizations.

This whitepaper provides a comprehensive analysis of its physicochemical properties, spectroscopic characterization, self-validating synthetic protocols, and its role in advanced stereodynamic applications.

Molecular Architecture & Physicochemical Profiling

The structural framework of N-methyl-2-phenylpropanamide consists of a phenyl ring attached to a propanamide backbone, with a methyl group substituting the amide nitrogen. The presence of the stereocenter at C2 makes it an excellent candidate for probing chiral environments and rotational barriers (atropisomerism) around the C–N and N–Ar bonds in its derivatives[1].

Quantitative Physicochemical Data

To ensure reliable experimental design, the following table synthesizes the core physical and chemical properties derived from authoritative chemical databases and peer-reviewed supplementary data[2][3].

| Property | Value / Description |

| IUPAC Name | N-methyl-2-phenylpropanamide |

| CAS Registry Number | 58265-30-8 |

| Molecular Formula | C₁₀H₁₃NO |

| Molecular Weight | 163.22 g/mol |

| Appearance | White solid / Crystalline powder |

| Melting Point | 121–123 °C (Lit. variations report ~90°C depending on polymorph/purity) |

| Density | 1.082 g/cm³ |

| SMILES | CC(C1=CC=CC=C1)C(=O)NC |

| InChI Key | HUZZYIJZZCBOOF-UHFFFAOYSA-N |

Spectroscopic Characterization (NMR & HRMS)

Accurate structural elucidation is paramount for confirming the integrity of synthesized N-methyl-2-phenylpropanamide. The following data provides a self-validating spectroscopic profile.

Mechanistic Interpretation of NMR Shifts

-

¹H NMR Causality : The methine proton (CH) at the C2 chiral center appears as a distinct quartet ( q ) at δ 3.55 ppm due to spin-spin coupling with the adjacent methyl group ( C−CH3 ), which reciprocally appears as a doublet ( d ) at δ 1.52 ppm. The N−CH3 group presents as a doublet at δ 2.73 ppm due to coupling with the adjacent amide proton ( NH ), which manifests as a broad singlet at δ 5.41 ppm. This splitting pattern definitively confirms the secondary amide architecture[3].

-

¹³C NMR Causality : The carbonyl carbon ( C=O ) is highly deshielded, appearing at δ 174.8 ppm, characteristic of an amide. The distinct aliphatic carbons at δ 47.0 (methine), 26.5 ( N−CH3 ), and 18.5 ( C−CH3 ) ppm validate the aliphatic backbone[3].

Reference Spectroscopic Data Table

(Recorded at 600 MHz for ¹H and 150 MHz for ¹³C in CDCl₃)

| Nucleus | Chemical Shift ( δ , ppm) | Multiplicity & Coupling ( J , Hz) | Assignment |

| ¹H | 7.36 – 7.26 | m, 5H | Aromatic protons (Ar-H) |

| ¹H | 5.41 | s, 1H | Amide proton (NH) |

| ¹H | 3.55 | q, J=7.2 | Methine proton (C2-H) |

| ¹H | 2.73 | d, J=4.9 | N-Methyl protons (N-CH₃) |

| ¹H | 1.52 | d, J=7.2 | C-Methyl protons (C-CH₃) |

| ¹³C | 174.8 | - | Carbonyl (C=O) |

| ¹³C | 141.4, 128.9, 127.7, 127.2 | - | Aromatic carbons (Ar-C) |

| ¹³C | 47.0 | - | Methine carbon (C2) |

| ¹³C | 26.5 | - | N-Methyl carbon (N-CH₃) |

| ¹³C | 18.5 | - | C-Methyl carbon (C-CH₃) |

High-Resolution Mass Spectrometry (HRMS, ESI-TOF): Calculated for C₁₀H₁₄NO [M + H]⁺: 164.1075; Found: 164.1077[3].

Synthetic Methodologies & Experimental Protocols

While classical amidation often relies on harsh acyl chlorides (e.g., SOCl₂ or oxalyl chloride), these conditions can lead to unwanted side reactions or racemization at the C2 stereocenter. A highly efficient, mild alternative utilizes Di(2-pyridyl) carbonate (DPC) or O,O'-di(2-pyridyl) thiocarbonate (DPTC) in the presence of 4-Dimethylaminopyridine (DMAP)[4][5].

Rationale & Causality

DMAP acts as a nucleophilic catalyst, accelerating the reaction between 2-phenylpropanoic acid and DPC to form an active 2-pyridyl ester intermediate. This intermediate highly activates the carbonyl carbon for nucleophilic attack by methylamine, ensuring high yields under thermodynamically favorable conditions while preserving stereochemical integrity[5].

Step-by-Step Protocol: DPC-Mediated Amidation

This protocol is designed as a self-validating system; intermediate formation must be confirmed before proceeding to amine addition.

-

Pre-Activation : To a flame-dried flask under an argon atmosphere, add DMAP (0.038 mmol) and a solution of 2-phenylpropanoic acid (0.40 mmol) in anhydrous diethyl ether (1.2 mL).

-

Coupling Agent Addition : Successively add DPC (0.40 mmol) to the mixture.

-

Intermediate Validation : Stir the reaction mixture for 20–25 minutes at room temperature. Self-Validation Check: Perform a rapid TLC (Hexanes:EtOAc). The disappearance of the carboxylic acid spot and the appearance of a less polar spot indicates the successful formation of the active 2-pyridyl ester[4][5].

-

Nucleophilic Addition : Once the ester is fully formed, slowly add a solution of methylamine (0.37 mmol, typically as a solution in THF or ether) dropwise.

-

Reaction Completion : Stir the mixture for 2 hours at room temperature. The reaction is driven forward by the expulsion of 2-hydroxypyridine.

-

Workup & Purification : Evaporate the solvent under reduced pressure. Purify the crude residue via preparative TLC or flash column chromatography (eluting with a Hexanes/EtOAc gradient) to afford N-methyl-2-phenylpropanamide as a white solid (Yields typically >85%)[4].

Catalytic activation pathway of 2-phenylpropanoic acid to N-methyl-2-phenylpropanamide.

Stereodynamic Properties & Atropisomerism

Beyond its utility as a standard building block, derivatives of N-methyl-2-phenylpropanamide (specifically N-aryl-N-methyl variants) are critical models in the study of atropisomerism —a time-resolved form of chirality arising from hindered rotation around a single bond[6].

Implications for Asymmetric Synthesis

In the context of Hartwig asymmetric oxindole cyclizations, the rotational preferences of the N–Ar and C–N bonds dictate the stereochemical outcome of the reaction.

-

Thermal Stability vs. Basic Equilibration : Under standard thermal conditions, the N–Ar axis in heavily substituted derivatives (e.g., N-(2-bromo-4,6-dimethylphenyl)-N-methyl-2-phenylpropanamide) is highly stable, with rotational barriers exceeding 30 kcal/mol[1][6].

-

Enolate-Driven Barrier Reduction : When subjected to the basic conditions required for Hartwig cyclization, the compound undergoes deprotonation at the C2 chiral center to form an enolate. This transformation drastically reduces the N–Ar rotation barrier (from ~31 kcal/mol down to ~17 kcal/mol). Consequently, both the stereocenter and the chiral axis equilibrate rapidly, allowing for a stereoconvergent synthesis where multiple isomers funnel into a single, highly enantiomerically enriched oxindole product[1].

Stereodynamic equilibration pathway of N-aryl-N-methyl-2-phenylpropanamide derivatives.

References

- N-methyl-2-phenylpropanamide|C10H13NO|RUO, Benchchem,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUrWWOMrw49k8knwiASd2vsnzHjd0kyjVLYsBZzWrN78k5fjusoc9LRsXBWnMkPItBZ7pKwcDMwp8OS2JuKJCEM-ekicDzps1I4tRnIyRHJpvhOakzfdMkirMqFeyoRusJ4oI=]

- Supporting Information Catalytic N-methyl Amidation of Carboxylic Acids under Cooperative Conditions, The Royal Society of Chemistry,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGierGQJTR92fIpuBuXz2I4UbJJWWlVrSkZGafohqSSoGFeINX8mMoDUJA4mdLp5uTnHf5SkA3PhhwDOns_kGT0u7alvv9sMQBbr1H7RQycSEFwgsh5ajMWh1sFnY1ocBt0-O3BOs-WWWJNGpYmbJADBXRwJVHTapk=]

- A Convenient Method for the Preparations of Carboxamides and Peptides by Using Di(2-pyridyl) Carbonate, Oxford University Press,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkaZ8j9xlJe0PxQRURzAylavWA4bVZ1bmJxZyeBwQiqts-vIEwVsvFuj-NiRCm4L_L-YLeUc4uXJRMXZ0Y-dRKqMqlKldg8MW8p_co8MTJYcHDIUc2Hi-uGbXloYBVlIh88afdDkAWoPkz_kXSJasorYoeySXzIyuW8hcI0awYSHwGOGJb6Pc9]

- A Facile Synthesis of Carboxamides by Dehydration Condensation Between Free Carboxylic Acids and Amines, CAS.cz,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENOu9xRf_wS0bCeUxJ6G_nnHTZ_s6b9UzbinxrdQGqy9XW_Df8WgipOwQYU9rAdf3cwq_JvRC2htkKaNw5C18HHATJBQ9f13WnzD5yyGrH3BZ8lzxaNCtj-2iaG1YEIQOTriiZ5JQXzh3_L-Y=]

- Rotational Isomers of N-Methyl-N-arylacetamides and Their Derived Enolates: Implications for Asymmetric Hartwig Oxindole Cyclizations, ACS Publications,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE08_dvuGIn3XX7hDKJY3AOhDkZe-viKFL3zQX9HgEGUG2hY9ZUdqxARCo7zpw7SS-xZLtr0mrm9vxDjzwQhN9G8jLDCI_QOdHFd76jjG30BQzmUeoCUk_39DRP3EAlLmcX9HOz]

- Stereodynamic Strategies to Induce and Enrich Chirality of Atropisomers at a Late Stage, Chemical Reviews - ACS Publications,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8VLS5JHu9tGrPu08trC2Pxu_sRtz78G8spuovvpgoNNcrK8ZViba6JEzTLQQV4dBQdARElivQwn_937aZP_DrAWh6QhURmdGkekib8EFmznPosH7RL9nuRDoZbR-1bRlpBAi64rTk_H5BFLYCGvo=]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. N-methyl-2-phenylpropanamide|C10H13NO|RUO [benchchem.com]

- 3. rsc.org [rsc.org]

- 4. academic.oup.com [academic.oup.com]

- 5. CCCC 2000, Volume 65, Issue 4, Abstracts pp. 621-630 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 6. pubs.acs.org [pubs.acs.org]

Solubility Profile and Thermodynamic Stability of N-Methyl-2-phenylpropanamide

A Technical Guide for Atropisomeric Precursors in Asymmetric Synthesis

Executive Summary

N-methyl-2-phenylpropanamide (CAS 58265-30-8) and its halogenated/alkylated derivatives serve as highly specialized building blocks in synthetic organic chemistry[1]. Beyond its utility as an intermediate, this substituted propanamide scaffold is a premier model compound for elucidating the thermodynamic stability of atropisomers—specifically concerning the rotational barriers of N-Ar and amide C-N bonds[2]. This technical guide provides an in-depth analysis of its physicochemical solubility profile, the thermodynamics governing its stereodynamic behavior, and validated experimental protocols for resolving its atropisomers.

Physicochemical Properties and Solubility Profile

Understanding the intrinsic solubility of N-methyl-2-phenylpropanamide is critical for both its purification and its application in transition-metal-catalyzed reactions. The molecule features a lipophilic phenyl ring and an amide core, dictating its preferential dissolution in moderately polar to non-polar organic solvents[3].

Table 1: Physicochemical and Solubility Data

| Property / Solvent | Value / Solubility Class | Causality & Experimental Implication |

| Molecular Formula | C10H13NO[1] | Determines baseline lipophilicity and steric bulk. |

| Molecular Weight | 163.22 g/mol [1] | Small molecule; highly mobile in chromatographic matrices. |

| Dichloromethane (DCM) | Highly Soluble[3] | Ideal for extraction and bromination reactions (e.g., with NBS) due to dipole-dipole interactions[3]. |

| Tetrahydrofuran (THF) | Highly Soluble | Required for enolate generation; coordinates effectively with strong bases like NaH[4]. |

| Water | Poorly Soluble | Enables clean phase separation during aqueous workups (e.g., brine washing)[4]. |

| Hexane/Isopropanol | Tunable Solubility | Used as the standard mobile phase for chiral HPLC resolution of its atropisomers. |

Thermodynamic Stability and Atropisomerism

The most chemically significant feature of sterically hindered N-methyl-2-phenylpropanamide derivatives (such as N-(2-bromo-4,6-dimethylphenyl)-N-methyl-2-phenylpropanamide) is their atropisomerism[2]. As an Application Scientist, I emphasize that the stability of these rotational isomers is heavily dependent on the electronic and steric state of the amide bond.

The Causality of Rotational Barriers

Under standard thermal conditions, the N-Ar axis of the precursor is highly stable. The steric clash between the ortho-substituents of the N-aryl ring and the N-methyl/carbonyl groups results in a formidable rotational barrier ( ΔG‡ ) of approximately 31 kcal/mol[2]. This high barrier allows the distinct atropisomers to be isolated and stored without racemization at room temperature[2].

However, subjecting the compound to basic conditions (e.g., NaH in THF) triggers deprotonation at the α -carbon, forming an enolate[4]. This transformation alters the hybridization of the system, extending conjugation and dramatically reducing the steric penalty of rotation. Consequently, the N-Ar rotational barrier plummets to ~17 kcal/mol[2]. This 14 kcal/mol drop means that while the precursor is configurationally stable, the enolate rapidly equilibrates at room temperature[2]. This thermodynamic equilibration dictates that subsequent reactions, such as the asymmetric Hartwig oxindole cyclization, operate under Curtin-Hammett control rather than being stereospecific to the starting atropisomer[2].

Thermodynamic equilibration of atropisomers via enolate formation.

Experimental Methodologies: Resolution and Kinetic Analysis

To rigorously study the thermodynamic stability of these compounds, a self-validating workflow of separation and kinetic monitoring is required[2].

Protocol 1: Chromatographic Separation and Resolution

Because the precursor exists as a mixture of anti and syn diastereomers (each consisting of enantiomeric pairs), a two-stage separation is mandatory[2].

-

Diastereomeric Separation (Flash Chromatography):

-

Procedure: Load the crude mixture onto a silica gel column. Elute with a gradient of ethyl acetate in hexanes.

-

Causality: The anti and syn isomers possess distinct dipole moments and steric profiles, allowing standard normal-phase silica to resolve them based on their differential adsorption affinities.

-

-

Enantiomeric Resolution (Preparative Chiral HPLC):

-

Procedure: Inject the purified diastereomer onto an (S,S)-Whelk-O1 chiral stationary phase column. Elute isothermally using a Hexane/Isopropanol mobile phase.

-

Causality: The (S,S)-Whelk-O1 phase provides highly specific π−π clefts and hydrogen-bonding donor/acceptor sites that differentially interact with the enantiomeric axes of the N-methyl amide, achieving baseline resolution.

-

Protocol 2: Kinetic Measurement of Rotational Barriers

To validate the 31 kcal/mol thermal barrier, kinetic decay must be monitored.

-

Sample Preparation: Dissolve 5 mg of a single, highly pure enantiomer (e.g., the S,M-isomer) in 0.6 mL of Toluene- d8 .

-

Causality: Toluene- d8 is selected over standard Chloroform- d because its high boiling point accommodates the elevated temperatures (e.g., 85 °C) required to induce thermal rotation without solvent reflux, which would degrade NMR shimming.

-

-

Thermal Incubation & Monitoring: Heat the NMR tube to 85 °C. Acquire 1 H-NMR spectra at 1-hour intervals, monitoring the integration of the distinct N-methyl or α -methyl resonances.

-

Thermodynamic Calculation: Plot the natural log of enantiomeric excess ( ln(ee) ) versus time to determine the rate constant ( k ). Apply the Eyring equation ( k=hκkBTe−RTΔG‡ ) to calculate the exact free energy of activation ( ΔG‡ ).

Workflow for the resolution and kinetic analysis of N-methyl-2-phenylpropanamide atropisomers.

Implications for Drug Development and Asymmetric Synthesis

For drug development professionals, the behavior of N-methyl-2-phenylpropanamide underscores a critical lesson in late-stage functionalization. An atropisomerically pure drug candidate may appear stable on the shelf (high thermal barrier), but if its mechanism of action or formulation exposes it to basic physiological compartments or basic excipients, enolization could trigger rapid racemization (barrier collapse)[2]. Understanding this dynamic is essential for predicting the in vivo stability of chiral axes in pharmaceutical development.

References

-

Mandel, J., Pan, X., Hay, E. B., Geib, S. J., Wilcox, C. S., & Curran, D. P. (2013). Rotational isomers of N-methyl-N-arylacetamides and their derived enolates: implications for asymmetric Hartwig oxindole cyclizations. The Journal of Organic Chemistry, 78(8), 4083-4089. URL:[Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12247356, N-methyl-2-phenylpropanamide. PubChem. URL:[Link]

Sources

Spectroscopic Characterization and Structural Dynamics of N-Methyl-2-phenylpropanamide Derivatives: A Technical Guide

Executive Summary

N-methyl-2-phenylpropanamide (CAS: 58265-30-8) and its derivatives are highly versatile scaffolds in medicinal chemistry, functioning as potent modulators of G-protein-coupled receptors (GPCRs) such as GPR88, and acting as critical precursors in asymmetric synthesis. This whitepaper provides an in-depth technical examination of their spectroscopic properties, detailing how Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are utilized to elucidate their complex conformational dynamics, including Z/E rotamerism and atropisomerism.

Structural Dynamics and Rotational Isomerism

The core architecture of N-methyl-2-phenylpropanamide features a chiral center at the α -carbon (C2) and an amide linkage with partial double-bond character. This structural combination frequently results in the existence of Z/E rotational isomers in solution. In more sterically encumbered derivatives, such as N-(2-bromo-4,6-dimethylphenyl)-N-methyl-2-phenylpropanamide, rotation around the N-Ar axis is significantly restricted, leading to stable atropisomers. Understanding these rotational preferences is critical, as the interconversion of the stereocenter and the chiral axis directly impacts their utility in Hartwig asymmetric oxindole cyclizations 1.

Spectroscopic Elucidation: NMR and FT-IR Analysis

Spectroscopic characterization is paramount for confirming the structural integrity and conformational state of these derivatives.

Nuclear Magnetic Resonance (NMR): Proton ( 1 H) NMR is the primary tool for evaluating the chemical environment. The α -proton typically presents as a distinct quartet around δ 3.55 ppm due to coupling with the adjacent methyl group. The N-methyl protons appear as a doublet near δ 2.73 ppm when coupled to the amide N-H, which itself manifests as a broad singlet or multiplet around δ 5.41 ppm 2.

Fourier-Transform Infrared (FT-IR): FT-IR spectroscopy provides orthogonal validation of the amide functionality. The Amide I band, corresponding primarily to the C=O stretching vibration, is a strong diagnostic marker observed between 1640–1660 cm −1 .

Table 1: Quantitative Spectroscopic Data for N-Methyl-2-phenylpropanamide

| Technique | Nucleus / Bond | Chemical Shift (ppm) / Wavenumber (cm⁻¹) | Multiplicity / Shape | Assignment |

| ¹H NMR | C2-H ( α -proton) | 3.55 | Quartet ( J=7.2 Hz) | Methine proton adjacent to chiral center |

| ¹H NMR | N-CH 3 | 2.73 | Doublet ( J=4.9 Hz) | Methyl group attached to amide nitrogen |

| ¹H NMR | C-CH 3 | 1.52 | Doublet ( J=7.2 Hz) | Methyl group at C3 |

| ¹H NMR | N-H | 5.41 | Broad Singlet | Amide proton |

| ¹³C NMR | C=O | 174.8 | Singlet | Amide carbonyl carbon |

| ¹³C NMR | C2 ( α -carbon) | 47.0 | Singlet | Chiral methine carbon |

| FT-IR | C=O stretch | ~1643 - 1656 | Strong, Sharp | Amide I band |

| FT-IR | N-H bend | ~1550 | Medium | Amide II band |

Experimental Protocols

Protocol 1: Synthesis of N-Methyl-2-phenylpropanamide via Classical Amidation

Causality & Logic: Direct amidation of 2-phenylpropanoic acid with methylamine often requires coupling reagents to overcome the high activation energy of the tetrahedral intermediate. We utilize a mixed anhydride or acid chloride intermediate to ensure high conversion rates and preserve the stereochemical integrity of the C2 chiral center.

-

Activation: Dissolve 2-phenylpropanoic acid (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add oxalyl chloride (1.2 equiv) dropwise at 0 °C, followed by a catalytic amount of DMF. Rationale: DMF catalyzes the formation of the highly reactive Vilsmeier-Haack intermediate, accelerating acid chloride formation without racemization.

-

Amidation: After 2 hours, concentrate the mixture in vacuo to remove excess oxalyl chloride. Redissolve the crude acid chloride in DCM and cool to 0 °C.

-

Nucleophilic Addition: Add methylamine hydrochloride (1.5 equiv) and triethylamine (3.0 equiv) dropwise. Rationale: Triethylamine serves a dual purpose: neutralizing the hydrochloride salt to liberate the nucleophilic free amine and acting as an acid scavenger for the HCl byproduct.

-

Workup: Quench with saturated aqueous NaHCO 3 , extract with DCM, dry over anhydrous Na 2 SO 4 , and concentrate. Purify via flash chromatography (EtOAc/Hexanes) to yield the pure amide 2.

Protocol 2: Self-Validating NMR Acquisition for Rotamer Analysis

Causality & Logic: To distinguish between true structural isomers and transient Z/E rotamers, a self-validating Variable Temperature (VT) NMR workflow is employed. If peak duplication is due to restricted rotation, heating the sample will increase the interconversion rate, causing the distinct peaks to broaden and eventually coalesce into a single time-averaged signal.

-

Sample Preparation: Dissolve 15 mg of the purified derivative in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6 ). Rationale: DMSO- d6 is chosen over CDCl 3 due to its higher boiling point, allowing for VT studies up to 120 °C.

-

Baseline Acquisition: Acquire a standard 1D 1 H NMR spectrum at 25 °C (298 K). Identify duplicated signals (e.g., two distinct N-methyl doublets representing the Z and E rotamers).

-

VT-NMR Titration: Increase the probe temperature in 10 °C increments, acquiring a spectrum at each step. Allow 5 minutes of equilibration time per step to ensure thermal homogeneity.

-

Data Analysis: Observe the coalescence temperature ( Tc ). Use the Eyring equation to calculate the rotational energy barrier ( ΔG‡ ). The system validates itself: a return to 25 °C must perfectly reproduce the initial baseline spectrum, confirming that the changes were dynamic (rotational) rather than degradative 1.

Mechanistic and Analytical Workflows

Self-validating VT-NMR workflow for distinguishing dynamic rotamers from stable atropisomers.

Biological Applications: GPCR Modulation

Beyond synthetic utility, (2S)-2-phenylpropanamide derivatives are critical in neuropharmacology. They have been identified as potent modulators of GPR88, an orphan GPCR heavily implicated in psychiatric and neurological disorders. Upon binding to GPR88, these derivatives activate Gi/o proteins, which subsequently inhibit adenylyl cyclase. This inhibition reduces intracellular cAMP levels, ultimately modulating neuronal excitability 34.

Mechanism of action for 2-phenylpropanamide derivatives modulating the GPR88 signaling pathway.

Conclusion

The spectroscopic characterization of N-methyl-2-phenylpropanamide derivatives is a multifaceted exercise that bridges structural chemistry and pharmacology. By employing rigorous, self-validating NMR protocols, researchers can precisely map the conformational dynamics of these molecules. This structural clarity is indispensable for optimizing their efficacy as GPCR modulators and ensuring high stereofidelity in advanced asymmetric syntheses.

References

-

Mandel, J., et al. "Rotational Isomers of N-Methyl-N-arylacetamides and Their Derived Enolates: Implications for Asymmetric Hartwig Oxindole Cyclizations". ACS Publications.[Link]

-

The Royal Society of Chemistry. "Supporting Information: Catalytic N-methyl Amidation of Carboxylic Acids under Cooperative Conditions". RSC.[Link]

Sources

Crystallographic data and 3D structural analysis of N-methyl-2-phenylpropanamide

An In-Depth Technical Guide to the Crystallographic and 3D Structural Analysis of N-methyl-2-phenylpropanamide

Abstract

This technical guide provides a comprehensive framework for the crystallographic and three-dimensional (3D) structural analysis of N-methyl-2-phenylpropanamide. While a definitive crystal structure for N-methyl-2-phenylpropanamide is not publicly available at the time of this writing, this document serves as an in-depth procedural and theoretical resource for researchers and drug development professionals. By leveraging data from structurally analogous compounds, we delineate the complete workflow from synthesis and crystallization to advanced structural elucidation. This guide is designed to equip scientists with the necessary expertise to conduct and interpret such analyses, fostering a deeper understanding of molecular conformation, intermolecular interactions, and their implications for drug design and materials science.

Introduction: The Significance of Structural Insight

N-methyl-2-phenylpropanamide (C₁₀H₁₃NO) is a molecule of interest in medicinal chemistry and materials science due to its amide functionality and chiral center.[1] The precise 3D arrangement of its atoms, both in isolation and within a crystal lattice, governs its physicochemical properties, including solubility, melting point, and, crucially, its interaction with biological targets. X-ray crystallography stands as the definitive method for determining this atomic arrangement, providing invaluable data on molecular conformation and intermolecular packing forces.[2] Understanding these features is paramount for rational drug design, polymorphism screening, and the development of novel materials.

This guide will navigate the reader through the essential steps of a comprehensive structural analysis, beginning with the synthesis and crystallization of the target compound. It will then delve into the principles of X-ray diffraction, data collection, and structure refinement. Finally, we will explore the interpretation of the resulting 3D model, with a focus on the key intermolecular interactions that dictate the crystal packing. To illustrate these concepts, we will draw upon crystallographic data from closely related N-phenylpropanamide derivatives.[2][3]

Synthesis and Crystallization: The Foundation of Structural Analysis

A successful crystallographic study begins with the synthesis of high-purity material and the growth of single crystals suitable for X-ray diffraction.

Synthetic Pathway

The synthesis of N-methyl-2-phenylpropanamide can be achieved through several established organic chemistry routes. One common method involves the amidation of 2-phenylpropanoic acid.

Experimental Protocol: Synthesis of N-methyl-2-phenylpropanamide

-

Activation of Carboxylic Acid: In a round-bottom flask, dissolve 2-phenylpropanoic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM). Add a coupling agent like thionyl chloride or a carbodiimide to activate the carboxylic acid.[4]

-

Amidation: In a separate flask, dissolve methylamine (1.2 equivalents) in DCM. Slowly add the activated 2-phenylpropanoic acid solution to the methylamine solution at 0°C.

-

Reaction and Work-up: Allow the reaction to stir at room temperature for several hours. Monitor the reaction progress using thin-layer chromatography (TLC). Upon completion, wash the reaction mixture with a dilute acid solution, followed by a dilute base solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure N-methyl-2-phenylpropanamide.[5]

Crystallization: From Molecule to Crystal

The growth of high-quality single crystals is often the most challenging step. The goal is to encourage the slow, ordered arrangement of molecules from a supersaturated solution.

Experimental Protocol: Single Crystal Growth

-

Solvent Selection: Screen a variety of solvents with differing polarities to determine the solubility of the purified compound. A good starting point is a solvent in which the compound is sparingly soluble at room temperature but readily soluble upon heating.

-

Slow Evaporation: Dissolve the compound in a suitable solvent in a clean vial. Loosely cap the vial to allow for the slow evaporation of the solvent over several days to weeks.

-

Vapor Diffusion: In a sealed container, place a vial containing a concentrated solution of the compound. In the same container, place a larger reservoir of a "poor" solvent (one in which the compound is insoluble) in which the "good" solvent is miscible. The slow diffusion of the poor solvent's vapor into the compound's solution will gradually decrease its solubility, promoting crystallization.

-

Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, and then to a lower temperature (e.g., 4°C).

X-ray Crystallography: Unveiling the 3D Structure

X-ray crystallography is a powerful technique that exploits the diffraction of X-rays by the ordered array of atoms in a crystal to determine their precise positions in space.

Data Collection and Processing

A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected on a detector.

Caption: Workflow for X-ray Crystallographic Analysis.

Structure Solution and Refinement

The processed diffraction data is used to solve the "phase problem" and generate an initial electron density map. An atomic model is then built into this map and refined against the experimental data to yield the final, accurate crystal structure.

Hypothetical Crystallographic Data for N-methyl-2-phenylpropanamide

Based on the analysis of structurally similar compounds, we can anticipate the likely crystallographic parameters for N-methyl-2-phenylpropanamide. The following table presents a plausible dataset for illustrative purposes.

| Parameter | Example Data for a Related Propanamide [3] |

| Chemical Formula | C₁₀H₁₃NO |

| Formula Weight | 163.22 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~ 9.2 |

| b (Å) | ~ 9.8 |

| c (Å) | ~ 10.4 |

| α (°) | 90 |

| β (°) | ~ 91 |

| γ (°) | 90 |

| Volume (ų) | ~ 820 |

| Z | 4 |

| Density (calculated) (g/cm³) | ~1.32 |

| Absorption Coefficient (mm⁻¹) | ~0.09 |

| F(000) | 352 |

| Crystal Size (mm³) | ~0.3 x 0.2 x 0.2 |

| Theta range for data collection (°) | 2.0 to 25.0 |

| Reflections collected | ~5000 |

| Independent reflections | ~1500 |

| R-int | ~0.04 |

| Goodness-of-fit on F² | ~1.05 |

| Final R indices [I>2sigma(I)] | R1 = ~0.05, wR2 = ~0.12 |

| R indices (all data) | R1 = ~0.07, wR2 = ~0.15 |

In-Depth 3D Structural Analysis

The refined crystal structure provides a wealth of information about the molecule's geometry and the non-covalent interactions that govern its packing in the solid state.

Molecular Conformation

The analysis of bond lengths, bond angles, and torsion angles reveals the preferred conformation of N-methyl-2-phenylpropanamide in the crystalline state. Key features to examine include:

-

Amide Bond Planarity: The C-N bond of the amide group is expected to have significant double-bond character, resulting in a planar conformation of the atoms involved (O=C-N-C).

-

Orientation of the Phenyl Ring: The torsion angle between the phenyl ring and the propanamide backbone will determine the overall shape of the molecule. This orientation is often a balance between minimizing steric hindrance and optimizing intermolecular interactions.

Intermolecular Interactions and Crystal Packing

The stability of a crystal lattice is derived from a network of intermolecular interactions.[6][7] For N-methyl-2-phenylpropanamide, the following interactions are anticipated to be significant:

-

Hydrogen Bonding: The amide group contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). These groups are likely to form intermolecular N-H···O hydrogen bonds, which are a primary driving force in the crystal packing of many amides. These interactions can lead to the formation of chains or dimeric motifs.[8]

-

π-π Stacking: The phenyl rings of adjacent molecules may engage in π-π stacking interactions, further stabilizing the crystal structure.

-

C-H···π Interactions: The hydrogen atoms of the methyl and methylene groups can interact with the electron-rich face of the phenyl ring of a neighboring molecule.[3]

-

Van der Waals Forces: These non-specific attractive forces contribute to the overall cohesive energy of the crystal.

Caption: Potential Intermolecular Interactions in Crystalline N-methyl-2-phenylpropanamide.

Conclusion: From Structure to Application

This guide has outlined the essential theoretical and practical considerations for the crystallographic and 3D structural analysis of N-methyl-2-phenylpropanamide. While a definitive structure remains to be determined, the principles and methodologies described herein provide a robust framework for researchers to pursue this endeavor. A detailed understanding of the solid-state structure of this and related molecules is critical for advancing drug development, controlling polymorphism, and designing new materials with tailored properties. The insights gained from such studies are not merely academic; they are foundational to the rational design of molecules with desired functions.

References

-

Pervez, H., et al. (2010). N-{2-[N-(4-Methylphenyl)oxamoyl]phenyl}propanamide. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2835. [Link]

-

McDaniel, J. G., & Schmidt, J. R. (2022). Range-dependence of two-body intermolecular interactions and their energy components in molecular crystals. The Journal of Chemical Physics, 157(8), 084110. [Link]

-

Thomas, L., et al. (2020). Intermolecular interactions in crystals: fundamentals of crystal engineering. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). N-methyl-2-phenylpropanamide. PubChem Compound Database. Retrieved from [Link]

-

Gurbanov, A. V., et al. (2019). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 9(9), 470. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methyl-2-phenylpropanamide. PubChem Compound Database. Retrieved from [Link]

-

Desiraju, G. R. (1995). Supramolecular synthons in crystal engineering—a new organic synthesis. Angewandte Chemie International Edition in English, 34(21), 2311-2327. [Link]

- Google Patents. (2014). Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.

-

Appchem. (n.d.). 2-methyl-N-phenylpropanamide. Retrieved from [Link]

-

mzCloud. (n.d.). N Methyl 2 phenylpropan 1 amine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-methyl-N-phenylpropanamide. PubChem Compound Database. Retrieved from [Link]

-

Ozturk, N., et al. (2019). Structural, Spectroscopic (FT-IR, Raman, NMR and UV-Vis.) and Computational Studies on N-phenylpropanamide. Journal of the Institute of Science and Technology, 9(2), 823-834. [Link]

-

National Center for Biotechnology Information. (n.d.). N-Methyl-N-phenylprop-2-enamide. PubChem Compound Database. Retrieved from [Link]

- Google Patents. (2014). Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl}ethyl)phenyl]-2-methyl propanoic acid.

-

PubChemLite. (n.d.). 2-methyl-2-phenylpropanamide (C10H13NO). Retrieved from [Link]

-

ResearchGate. (2018). Crystal structure of N-phenyl-2-(propan-2-ylidene)hydrazine-1-carbothioamide, C10H13N3S. [Link]

-

NIST. (n.d.). Propanamide, N-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Pearson+. (n.d.). One synthetic method for producing N-methyl-1-phenylpropan-2-amin... | Study Prep. Retrieved from [Link]

-

SpectraBase. (n.d.). N-formyl-N-methyl-3-phenyl-propanamide. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis, spectroscopic analysis and DFT studies of N-(2-methyl-5-nitro-phenyl)benzamide organic single crystal. [Link]

-

National Center for Biotechnology Information. (n.d.). N,N-diethyl-2-phenylpropanamide. PubChem Compound Database. Retrieved from [Link]

-

NIST. (n.d.). Propanamide, N-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. N-methyl-2-phenylpropanamide | C10H13NO | CID 12247356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-methyl-2-phenylpropanamide|C10H13NO|RUO [benchchem.com]

- 3. N-{2-[N-(4-Methylphenyl)oxamoyl]phenyl}propanamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. par.nsf.gov [par.nsf.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Application Note & Detailed Protocols for the Synthesis of N-methyl-2-phenylpropanamide

Abstract

This document provides a comprehensive guide for the synthesis of N-methyl-2-phenylpropanamide (CAS: 58265-30-8) from its precursor, 2-phenylpropanoic acid.[1][2] Amide bond formation is a cornerstone of organic and medicinal chemistry, critical in the synthesis of countless pharmaceuticals and biologically active molecules.[3] This guide details two robust and widely employed synthetic strategies: a modern, mild synthesis using carbodiimide coupling agents and a classical, high-yielding approach via an acyl chloride intermediate. Each section offers a deep dive into the reaction mechanisms, explains the causality behind procedural choices, and provides detailed, step-by-step protocols suitable for implementation in a research or drug development laboratory.

Introduction: The Importance of Amide Synthesis

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process under ambient conditions, primarily due to the formation of a stable ammonium carboxylate salt.[4][5] Therefore, synthetic strategies universally rely on the "activation" of the carboxylic acid's carboxyl group, converting the hydroxyl moiety into a better leaving group. This activation facilitates nucleophilic attack by the amine, driving the reaction toward amide formation.

This guide presents two distinct and effective activation methodologies for the synthesis of N-methyl-2-phenylpropanamide, a compound valuable as a synthetic intermediate. The choice between these methods will depend on factors such as substrate sensitivity, required scale, and available reagents.

Foundational Safety & Hazard Analysis

Executing chemical syntheses requires a steadfast commitment to safety. The reagents involved in these protocols possess significant hazards. All procedures must be conducted within a certified chemical fume hood by personnel trained in handling hazardous materials. Appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves, is mandatory.

| Reagent | CAS Number | Primary Hazards |

| 2-Phenylpropanoic Acid | 492-37-5 | Causes serious eye irritation; may cause respiratory irritation.[6][7][8] |

| Methylamine (solution) | 74-89-5 | Highly flammable liquid and vapor; harmful if swallowed or inhaled; causes severe skin burns and eye damage.[9][10][11][12][13] |

| Thionyl Chloride (SOCl₂) | 7719-09-7 | Causes severe skin burns and eye damage; reacts violently with water, releasing toxic gases (HCl, SO₂).[14] |

| EDC·HCl | 25952-53-8 | Causes serious eye irritation.[15] |

| HOBt (Hydrated) | 123333-53-9 | Flammable solid; risk of explosion if heated under confinement or if anhydrous.[15] |

Overall Synthetic Workflow

The synthesis of N-methyl-2-phenylpropanamide from 2-phenylpropanoic acid can be approached via two primary pathways, each involving a different method of carboxylic acid activation.

Caption: Comparative workflow for the two primary synthetic routes.

Method 1: Synthesis via Carbodiimide Coupling (EDC/HOBt)

This method represents a modern and mild approach to amide bond formation, prized for its operational simplicity and compatibility with sensitive functional groups. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) is a gold standard in both solution-phase and solid-phase synthesis.[16]

Principle and Mechanistic Rationale

The reaction proceeds through a multi-step activation process designed to be highly efficient and to minimize side reactions.[17]

-

O-Acylisourea Formation: The carboxylic acid first adds to the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate. This species is an excellent acylating agent.

-

HOBt Active Ester Formation: The O-acylisourea is susceptible to an intramolecular rearrangement to a stable N-acylurea byproduct, which halts the desired reaction. To prevent this, an additive such as HOBt is introduced. HOBt rapidly intercepts the O-acylisourea to form an HOBt-active ester. This new intermediate is less prone to side reactions and racemization (a critical consideration when using chiral precursors) but remains highly reactive toward the amine.[18]

-

Nucleophilic Acyl Substitution: Methylamine, acting as the nucleophile, attacks the carbonyl carbon of the HOBt-active ester, displacing HOBt and forming the desired N-methyl-2-phenylpropanamide.

A significant advantage of using EDC is that its urea byproduct is water-soluble, allowing for simple removal during aqueous workup.[15]

Caption: Mechanism of amide formation using EDC and HOBt.

Experimental Protocol: EDC/HOBt Coupling

| Reagent | M.W. | Amount | Equivalents |

| 2-Phenylpropanoic Acid | 150.17 | 1.50 g | 1.0 |

| EDC·HCl | 191.70 | 2.30 g | 1.2 |

| HOBt (hydrated) | ~153.14 | 1.84 g | 1.2 |

| Methylamine (40% in H₂O) | 31.06 | 1.16 mL | 1.5 |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.60 mL | 1.5 |

| Dichloromethane (DCM) | - | 50 mL | - |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-phenylpropanoic acid (1.50 g, 10.0 mmol).

-

Dissolve the acid in dichloromethane (50 mL).

-

Add HOBt (1.84 g, 12.0 mmol) and DIPEA (2.60 mL, 15.0 mmol) to the solution.

-

Cool the flask to 0 °C in an ice-water bath.

-

Add EDC·HCl (2.30 g, 12.0 mmol) to the stirred solution in one portion.

-

Stir the mixture at 0 °C for 15 minutes. A clear solution should be observed.

-

Slowly add the methylamine solution (1.16 mL, 15.0 mmol) dropwise via syringe, ensuring the internal temperature remains below 10 °C.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude material by flash column chromatography or recrystallization.

Method 2: Synthesis via Acyl Chloride Intermediate

This classical two-step, one-pot procedure involves the conversion of the carboxylic acid to a highly reactive acyl chloride using thionyl chloride (SOCl₂).[14] This method is robust, often high-yielding, and cost-effective, making it suitable for larger-scale synthesis.[]

Principle and Mechanistic Rationale

-

Acyl Chloride Formation: Thionyl chloride reacts with 2-phenylpropanoic acid to form 2-phenylpropanoyl chloride. The reaction is driven to completion by the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which evolve from the reaction mixture.[14][20] A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate this step via the formation of a Vilsmeier intermediate.

-

Amidation: The resulting acyl chloride is highly electrophilic. It reacts rapidly and exothermically with methylamine. A stoichiometric amount of a non-nucleophilic base (like triethylamine or pyridine) is required to scavenge the HCl produced during this step.

This method's primary drawback is its harshness; the generation of HCl makes it unsuitable for substrates with acid-sensitive functional groups.[]

Caption: Mechanism of amide formation via an acyl chloride intermediate.

Experimental Protocol: Acyl Chloride Method

| Reagent | M.W. | Amount | Equivalents |

| 2-Phenylpropanoic Acid | 150.17 | 1.50 g | 1.0 |

| Thionyl Chloride (SOCl₂) | 118.97 | 1.1 mL | 1.5 |

| Methylamine (2.0 M in THF) | 31.06 | 7.5 mL | 1.5 |

| Triethylamine (TEA) | 101.19 | 2.1 mL | 1.5 |

| Dichloromethane (DCM), anhydrous | - | 40 mL | - |

| DMF (catalytic) | - | 1 drop | - |

Procedure:

-

Caution: This reaction produces toxic and corrosive gases (SO₂, HCl) and must be performed in a well-ventilated fume hood.

-

To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-phenylpropanoic acid (1.50 g, 10.0 mmol) and anhydrous dichloromethane (30 mL).

-

Add one drop of DMF.

-

Slowly add thionyl chloride (1.1 mL, 15.0 mmol) dropwise at room temperature. Vigorous gas evolution will be observed.

-

After the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux (approx. 40 °C) for 2 hours.

-

Cool the reaction mixture to room temperature and then concentrate under reduced pressure to remove excess thionyl chloride and solvent. This step is crucial to avoid side reactions with the amine.

-

Re-dissolve the crude acyl chloride residue in anhydrous dichloromethane (10 mL).

-

In a separate flask, prepare a solution of methylamine (7.5 mL of 2.0 M solution in THF, 15.0 mmol) and triethylamine (2.1 mL, 15.0 mmol) in 10 mL of anhydrous DCM. Cool this solution to 0 °C.

-

Slowly add the acyl chloride solution from step 7 to the cooled amine solution via a dropping funnel. A white precipitate (triethylamine hydrochloride) will form.

-

After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1 hour.

-

Workup: Quench the reaction by slowly adding 20 mL of water. Transfer to a separatory funnel, separate the layers, and wash the organic layer with 1M HCl (1 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product as needed.

Product Purification and Characterization

-

Purification: The crude N-methyl-2-phenylpropanamide can be purified by either flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[21]

-

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

-

FT-IR Spectroscopy: To confirm the presence of the amide carbonyl (~1640 cm⁻¹) and N-H stretch (~3300 cm⁻¹).

-

Mass Spectrometry: To confirm the molecular weight (163.22 g/mol ).[1]

-

Conclusion

The synthesis of N-methyl-2-phenylpropanamide from 2-phenylpropanoic acid is readily achievable through well-established synthetic organic chemistry protocols.

-

The EDC/HOBt coupling method offers a mild, reliable, and straightforward approach with an easy, aqueous workup, making it ideal for small-scale synthesis and for substrates containing sensitive functional groups.

-

The acyl chloride method is a robust, cost-effective, and high-yielding alternative, particularly well-suited for larger-scale production where the use of harsher reagents is permissible.

The selection of the optimal method should be guided by the specific experimental constraints and objectives of the research professional.

References

-

Gong, Y., & Li, J. (2008). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. Organic Process Research & Development, 12(6), 1166–1170. [Link]

-

Subhas Bose, D., & Narsaih, A. V. (2006). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Indian Journal of Chemistry - Section B, 45B(2), 506-509. [Link]

-

LibreTexts Chemistry. (2022). Chemistry of Amides. Retrieved from [Link]

-

New Jersey Department of Health. (2016). Hazard Summary: Methylamine. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

-

Airgas. (2025). Safety Data Sheet: Methylamine. Retrieved from [Link]

-

Carl ROTH. (2021). Safety Data Sheet: Methylamine 40 % in water. Retrieved from [Link]

-

ILO and WHO. (2021). International Chemical Safety Cards: Methylamine. Retrieved from [Link]

-

Capot Chemical. (2010). MSDS of 2-Methyl-2-phenylpropanoic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). A plausible mechanism for the synthesis of an amide using I starting.... Retrieved from [Link]

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

-

PubChem. (n.d.). 2-Phenylpropionic acid. Retrieved from [Link]

- Google Patents. (2014). WO 2014/188453 A2.

-

Organic Chemistry Portal. (2022). NDTP Mediated Direct Rapid Amide and Peptide Synthesis without Epimerization. Retrieved from [Link]

-

Loidolt, M., et al. (2021). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. The Journal of Organic Chemistry, 86(24), 18079-18090. [Link]

-

PubChem. (n.d.). N-methyl-2-phenylpropanamide. Retrieved from [Link]

-

The Royal Society of Chemistry. (2012). Direct amide formation from unactivated carboxylic acids and amines. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-phenylpropionic acid. Retrieved from [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

Appchem. (n.d.). 2-methyl-N-phenylpropanamide. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

-

precisionFDA. (n.d.). N-METHYL-N-PHENYLPROPANAMIDE. Retrieved from [Link]

-

D'Amaral, M. C., Jamkhou, N., & Adler, M. J. (2020). Efficient and accessible silane-mediated direct amide coupling of carboxylic acids and amines. RSC Advances, 10(70), 42823-42827. [Link]

-

Yapar, G., et al. (2022). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Molecules, 27(19), 6529. [Link]

-

PubChem. (n.d.). 2-Methyl-2-phenylpropanamide. Retrieved from [Link]

-

Reddit. (2017). Which is the best method for purifying N-Phenylpropanamide?. Retrieved from [Link]

-

European Patent Office. (2023). METHOD FOR PURIFYING WASTED SOLUTION COMPRISING N-METHYL-2-PYRROLIDONE. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

- Google Patents. (n.d.). Purification of N-Methyl-2-Pyrrolidone (NMP) by Alkaline Treatment.

-

Das, A., et al. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. RSC Advances, 12(30), 19349-19354. [Link]

-

Durham e-Theses. (2012). Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions. Retrieved from [Link]

-

Chemical Synthesis Database. (2025). 2-hydroxy-2-methyl-N-phenylpropanamide. Retrieved from [Link]

Sources

- 1. N-methyl-2-phenylpropanamide|C10H13NO|RUO [benchchem.com]

- 2. N-methyl-2-phenylpropanamide | C10H13NO | CID 12247356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. static1.squarespace.com [static1.squarespace.com]

- 5. Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions [etheses.durham.ac.uk]

- 6. fishersci.com [fishersci.com]

- 7. 2-Phenylpropionic acid 97 492-37-5 [sigmaaldrich.com]

- 8. 2-Phenylpropionic acid | C9H10O2 | CID 10296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. nj.gov [nj.gov]

- 10. tcichemicals.com [tcichemicals.com]

- 11. airgas.com [airgas.com]

- 12. carlroth.com [carlroth.com]

- 13. ICSC 0178 - METHYLAMINE [chemicalsafety.ilo.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. organic-synthesis.com [organic-synthesis.com]

- 16. peptide.com [peptide.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Reddit - Please wait for verification [reddit.com]

Application Note: N-methyl-2-phenylpropanamide as a Strategic Intermediate in Medicinal Chemistry

The Strategic Value of N-methyl-2-phenylpropanamide

In modern medicinal chemistry, the rational design of complex molecular architectures often relies on highly versatile, low-molecular-weight intermediates. N-methyl-2-phenylpropanamide (C₁₀H₁₃NO) serves as a critical building block in the synthesis of heterocycle-fused indoline alkaloids, acetyl-lysine (KAc) mimetics, and advanced oxindole scaffolds[1][2]. Featuring both a substituted phenyl ring and a secondary amide functionality, this intermediate provides essential vectors for transition-metal-catalyzed functionalization, making it indispensable for asymmetric synthesis and epigenetic drug discovery.

Mechanistic Insights: Atropisomerism and Enolate Dynamics

A primary application of N-methyl-2-phenylpropanamide derivatives is their use as precursors in Hartwig asymmetric oxindole cyclizations. The stereochemical outcome of these reactions is heavily dictated by the rotational barriers of the N-Ar and C-N bonds within the molecule[3].

In its neutral amide state, the N-Ar axis of these derivatives is highly stable at room temperature, often leading to isolated atropisomers. However, when subjected to the basic conditions required for cyclization, the formation of an enolate intermediate dramatically alters the molecular geometry. The transition from an sp³ to an sp² hybridized alpha-carbon reduces the steric clash, lowering the rotational barrier and allowing for rapid equilibration of the stereocenter and the chiral axis[3]. This dynamic equilibration is the causal mechanism that enables Dynamic Kinetic Resolution (DKR), ensuring high enantiomeric excess (ee) in the final cyclized product.

Mechanistic pathway of enolate-driven dynamic kinetic resolution in cyclization.

Quantitative Data: Rotational Barriers

The following table summarizes the thermodynamic shift that occurs during the enolization of N-methyl-2-phenylpropanamide derivatives, dictating the synthetic strategy for oxindole formation.

Table 1: Kinetic and Thermodynamic Parameters in Oxindole Cyclization

| Molecular State | N-Ar Rotation Barrier (kcal/mol) | Stereocenter Equilibration | Synthetic Implications |

| Neutral Amide Precursor | ~31.0 | Exceptionally Slow | Atropisomers are stable at room temperature; risk of mismatched stereocontrol if reacted directly. |

| Enolate Intermediate | ~17.0 | Rapid | Fast equilibration enables dynamic kinetic resolution (DKR), funneling the reaction toward a single enantiomer. |

(Data synthesized from rotational studies on N-(2-bromo-4,6-dimethylphenyl)-N-methyl-2-phenylpropanamide[3])

Validated Synthetic Workflows

To utilize N-methyl-2-phenylpropanamide effectively, researchers must first synthesize the intermediate with high purity, followed by its controlled application in downstream cross-coupling or cyclization reactions.

Synthetic workflow from 2-phenylpropanoic acid to indoline alkaloid scaffolds.

Protocol A: De Novo Synthesis via Acyl Chloride Activation

This protocol details the synthesis of N-methyl-2-phenylpropanamide starting from 2-phenylpropanoic acid.

Rationale: While peptide coupling reagents (e.g., DCC, T3P) can be used, the classical acyl chloride method is preferred for intermediate scale-up due to its high atom economy and the ease of removing gaseous byproducts (SO₂ and HCl), which simplifies downstream purification[4].

Step-by-Step Methodology:

-

Activation: Dissolve 1.0 equivalent of 2-phenylpropanoic acid in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction vessel to 0 °C.

-

Chlorination: Add 1.2 equivalents of thionyl chloride (SOCl₂) dropwise. Causality: Dropwise addition controls the exothermic release of gases. Once added, affix a reflux condenser and heat the mixture to 40 °C for 2 hours to drive the formation of 2-phenylpropanoyl chloride to completion.

-

Concentration: Remove the solvent and excess SOCl₂ under reduced pressure to yield the crude acid chloride.

-

Amidation: Redissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C. Add 1.5 equivalents of triethylamine (TEA). Causality: TEA acts as an acid scavenger. Without it, the generated HCl would protonate the incoming methylamine, rendering it non-nucleophilic and stalling the reaction.

-

Nucleophilic Addition: Slowly introduce 1.2 equivalents of methylamine (CH₃NH₂) solution. Stir for 2 hours while allowing the mixture to warm to room temperature.

-

Self-Validating QC & Workup: Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The disappearance of the acid chloride spot indicates completion. Quench with distilled water, extract the organic layer, wash with saturated brine, and dry over anhydrous Na₂SO₄. Concentrate in vacuo to yield N-methyl-2-phenylpropanamide.

Protocol B: Pd-Catalyzed Intramolecular α-Arylation (Oxindole Synthesis)

This protocol describes the conversion of a halogenated N-methyl-2-phenylpropanamide derivative (e.g., N-(2-bromophenyl)-N-methyl-2-phenylpropanamide) into a 3,3-substituted oxindole, a key precursor for indoline alkaloids[2].

Rationale: The choice of base and temperature is critical. Sodium tert-butoxide (tBuONa) is strong enough to quantitatively form the enolate, while a reaction temperature of 50 °C provides the thermal energy required to overcome the ~17 kcal/mol rotational barrier of the enolate, ensuring rapid atropisomer equilibration[2][3].

Step-by-Step Methodology:

-

Preparation: In a glovebox, charge an oven-dried Schlenk tube with the N-(2-bromophenyl)-N-methyl-2-phenylpropanamide derivative (1.0 equiv), a Palladium catalyst (e.g., 2 mol% of an allylic Pd complex), and tBuONa (1.5 equiv).

-

Solvent Addition: Add anhydrous, degassed N,N-dimethylacetamide (DMA) or 1,4-dioxane. Causality: Degassing prevents the premature oxidation of the Pd(0) active species. DMA is chosen for its polar, aprotic nature, which stabilizes the transition state of the cross-coupling without quenching the enolate.

-

Cyclization: Seal the tube, remove it from the glovebox, and stir the mixture at 50 °C for 12–24 hours.

-

Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst.

-

Purification: Concentrate the filtrate and purify via flash column chromatography to isolate the 3,3-substituted oxindole in near-quantitative yields (up to 99%)[2].

Applications in Advanced Drug Discovery

Beyond its role in asymmetric cyclizations, the structural motif of N-methyl-2-phenylpropanamide is highly valued in the design of epigenetic therapeutics. Specifically, it is utilized as a ligand-efficient fragment in the development of Bromodomain and Extra Terminal (BET) family inhibitors[1].

In the optimization of acetyl-lysine (KAc) mimetics, the lactam/amide carbonyl of the propanamide derivative forms canonical hydrogen bonds with conserved asparagine residues (e.g., Asn429 in BRD2 BD2). Concurrently, the N-methyl group is strategically positioned to protrude into a shallow hydrophobic pocket at the base of the ZA channel, displacing high-energy water molecules and significantly increasing the lipophilic efficiency (LipE) of the drug candidate[1].

References

-

Rotational Isomers of N-Methyl-N-arylacetamides and Their Derived Enolates: Implications for Asymmetric Hartwig Oxindole Cyclizations ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

-

Identification and Optimization of a Ligand-Efficient Benzoazepinone Bromodomain and Extra Terminal (BET) Family Acetyl-Lysine Mimetic into the Oral Candidate Quality Molecule I-BET432 ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

-

Bornylimidazo[1,5–a]pyridin-3-ylidene allylic Pd catalyst with optimal electronic and steric properties for synthesis of 3,3-substituted oxindoles rhhz.net (Chinese Journal of Catalysis) URL: [Link]

-

The products A and B in the following reaction sequence are: Ph-CH=CH₂... Filo (Reaction Mechanisms & Synthetic Pathways) URL: [Link]

Sources

Application Note: Advanced Catalytic Amidation Strategies for the Synthesis of N-Methyl-2-phenylpropanamide

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Rationale

The synthesis of N-methyl-2-phenylpropanamide—a structurally significant arylpropionamide derivative—traditionally relies on the stoichiometric activation of 2-phenylpropanoic acid using hazardous reagents like thionyl chloride or expensive carbodiimide coupling agents (e.g., DCC, EDC). While effective, these classical methods suffer from poor atom economy, generating significant stoichiometric waste (e.g., SO₂, HCl, or urea byproducts) that complicates downstream purification and violates modern green chemistry principles[1].

To optimize both scalability and sustainability, modern process chemistry has shifted toward direct catalytic amidation . By utilizing substoichiometric amounts of Lewis acid or Lewis base catalysts, the amide bond can be formed directly from the free carboxylic acid and methylamine, releasing only water or volatile/easily recoverable byproducts[1],[2]. This application note details two field-proven, self-validating catalytic protocols: an organoboron-catalyzed dehydrative condensation and a DMAP-catalyzed active-ester pathway.

Mechanistic Causality in Amide Bond Formation

Understanding the thermodynamic and kinetic barriers of direct amidation is critical. Simply heating a carboxylic acid and an amine typically results in a stable, unreactive ammonium carboxylate salt. Catalysts are required to bypass this thermodynamic sink.

Organoboron Catalysis (Lewis Acid Pathway)

Electron-deficient arylboronic acids, such as 3,4,5-trifluorophenylboronic acid, act as highly efficient Lewis acid catalysts. The causality behind selecting a fluorinated boronic acid lies in its enhanced electrophilicity. The catalyst coordinates with 2-phenylpropanoic acid to form a highly reactive monoacyl boronate (acyloxyboron) intermediate[3]. This intermediate lowers the activation energy for the nucleophilic attack by methylamine. Subsequent dehydration yields the target amide and regenerates the catalyst. A key advantage of this pathway is that the product can often be isolated via a simple aqueous workup[3].

Fig 1: Catalytic cycle of organoboron-mediated direct amidation.

Nucleophilic Catalysis (Lewis Base Pathway)

For substrates where high-temperature dehydrative conditions are unsuitable, a Lewis base approach using di(2-pyridyl) carbonate (DPC) with a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is optimal. DMAP acts as a nucleophilic acyl transfer catalyst. It rapidly attacks the DPC-activated acid to form an acylpyridinium intermediate, which is highly susceptible to aminolysis by methylamine, overcoming the steric hindrance of the α-methyl group on the phenylpropanoic acid backbone[4].

Quantitative Evaluation of Synthetic Routes

To justify the selection of catalytic methods over classical routes, the following table summarizes the quantitative metrics defining the efficiency of each pathway[1],[4],[2].

| Synthetic Route | Reagents / Catalysts | Primary Byproducts | Atom Economy | Typical Yield | Green Chemistry Profile |

| Classical Acyl Chloride | SOCl₂, Methylamine | SO₂, 2HCl | Low (< 50%) | 85 - 90% | Poor (Hazardous waste) |

| Stoichiometric Coupling | DCC / EDC, Methylamine | Insoluble Ureas | Moderate (60%) | 80 - 95% | Moderate (Difficult purification) |

| Organoboron Catalytic | 3,4,5-Trifluorophenylboronic acid (10 mol%) | H₂O | High (> 90%) | 85 - 95% | Excellent (Water is sole byproduct) |

| DMAP-Catalyzed DPC | DPC, DMAP (10 mol%) | 2-Hydroxypyridine, CO₂ | Moderate (70%) | > 90% | Good (Mild conditions, rapid kinetics) |

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded within the steps to ensure causality between the chemical operation and the physical observation, guaranteeing reproducibility.

Protocol A: Organoboron-Catalyzed Direct Amidation (Green Route)

Objective: Achieve >90% yield utilizing azeotropic water removal to drive the thermodynamic equilibrium.

-

Reagent Assembly: In a 100 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 2-phenylpropanoic acid (1.50 g, 10.0 mmol) in 40 mL of anhydrous toluene.

-

Amine & Catalyst Addition: Add methylamine (2.0 M solution in THF, 5.5 mL, 11.0 mmol), followed by 3,4,5-trifluorophenylboronic acid (0.176 g, 1.0 mmol, 10 mol%)[3].

-

Dehydrative Condensation: Heat the mixture to vigorous reflux (approx. 110 °C). Causality Check: The Dean-Stark trap must collect water; this physical removal prevents the reverse hydrolysis reaction and confirms the forward progression of the acyloxyboron intermediate.

-

In-Process Control (IPC): After 12 hours, sample the reaction. TLC (Hexanes:EtOAc 7:3) should indicate the complete disappearance of the UV-active acid spot (Rf ~0.2) and the appearance of the less polar amide spot (Rf ~0.4).

-

Aqueous Workup: Cool to room temperature. Wash the organic layer sequentially with 1M HCl (20 mL) to remove unreacted amine, saturated NaHCO₃ (20 mL) to remove unreacted acid, and brine (20 mL). Self-Validation: If the NaHCO₃ wash yields no gas evolution, the starting acid has been fully consumed or removed.

-

Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-methyl-2-phenylpropanamide as a white solid.

Protocol B: DMAP-Catalyzed Amidation via DPC (Mild Route)

Objective: Rapid amide bond formation at room temperature for thermally sensitive derivatives.

-

Activation: In a dry flask under argon, dissolve 2-phenylpropanoic acid (1.50 g, 10.0 mmol) and di(2-pyridyl) carbonate (DPC) (2.16 g, 10.0 mmol) in 30 mL of anhydrous diethyl ether[4].

-

Catalyst Initiation: Add DMAP (0.12 g, 1.0 mmol, 10 mol%). Stir at room temperature for 20 minutes. Causality Check: The solution will evolve CO₂ gas, confirming the formation of the active 2-pyridyl ester intermediate.

-

Aminolysis: Dropwise add methylamine (2.0 M in THF, 5.5 mL, 11.0 mmol). Stir for an additional 2 hours.

-

Purification: Evaporate the solvent. Redissolve the crude mixture in EtOAc and wash with 1M NaOH (to remove the 2-hydroxypyridine byproduct) and 1M HCl. Concentrate to isolate the pure amide[4].

Fig 2: Standardized workflow for catalytic amidation and isolation.

Analytical Quality Control (QC) Parameters